1-(2,6-Dimethylpyrimidin-4-yl)ethanone
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Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethanone group at position 4
Preparation Methods
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2,6-dimethylpyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve more efficient and scalable processes. For example, a multi-step synthesis starting from readily available precursors can be employed. This might include the formation of intermediate compounds, followed by cyclization and functional group transformations to yield the final product.
Chemical Reactions Analysis
1-(2,6-Dimethylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be compared with other pyrimidine derivatives, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Mercapto-2,6-dimethylpyrimidin-5-yl)ethanone: Contains a thiol group, which imparts different chemical properties and potential biological activities.
1-(2,4-Dimethylphenyl)ethanone: A phenyl derivative with distinct aromatic properties and uses.
Biological Activity
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, contributing to its unique chemical properties.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. It has been shown to inhibit proteasome-associated deubiquitinase activity, which plays a crucial role in protein degradation pathways. This inhibition can lead to alterations in cellular signaling and apoptosis.
Enzyme Inhibition
Research indicates that this compound possesses significant enzyme inhibitory properties. For instance, it has been studied for its ability to inhibit GABA transaminase, an enzyme involved in neurotransmitter metabolism. This inhibition results in increased levels of GABA (gamma-aminobutyric acid), which is crucial for regulating neuronal excitability .
Anticonvulsant Activity
A study highlighted the anticonvulsant potential of compounds related to this compound. These compounds exhibited anticonvulsant activity in the maximal electroshock test, suggesting their potential use in treating epilepsy without significant neurotoxicity . The mechanism involves enhancing GABAergic transmission by inhibiting GABA transaminase.
Antioxidant Properties
Additionally, derivatives of pyrimidine compounds have demonstrated antioxidant activities through various assays, including DPPH radical scavenging tests. This property suggests that this compound could play a role in protecting cells from oxidative stress .
Case Studies
Properties
CAS No. |
73937-21-0 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3 |
InChI Key |
XCVVTFGVFNXFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)C |
Origin of Product |
United States |
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